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Compound of Interest

Compound Name: AS-Inclisiran sodium

Cat. No.: B12418328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical toxicology profile of AS-
Inclisiran sodium, a small interfering RNA (siRNA) therapeutic designed to lower low-density

lipoprotein cholesterol (LDL-C). The information herein is compiled from publicly available

regulatory documents and scientific literature, offering a comprehensive resource for

professionals in the field of drug development and research.

Mechanism of Action
Inclisiran is a synthetic, double-stranded siRNA that leverages the natural RNA interference

(RNAi) pathway to achieve its therapeutic effect.[1][2] It is conjugated with a triantennary N-

acetylgalactosamine (GalNAc) ligand, which facilitates targeted delivery to hepatocytes via the

asialoglycoprotein receptor (ASGPR).[2][3]

Once inside the hepatocyte, the antisense strand of the inclisiran duplex is incorporated into

the RNA-induced silencing complex (RISC).[1][4] This activated RISC then binds to the

messenger RNA (mRNA) encoding for proprotein convertase subtilisin/kexin type 9 (PCSK9).

[2][5] This binding leads to the catalytic cleavage and subsequent degradation of the PCSK9

mRNA, thereby preventing the translation and synthesis of the PCSK9 protein.[4][6]

The reduction in PCSK9 levels prevents the degradation of LDL receptors (LDLR) on the

surface of hepatocytes.[1][4] As a result, more LDLRs are recycled back to the cell surface,
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leading to increased clearance of LDL-C from the bloodstream and a subsequent reduction in

circulating LDL-C levels.[7][8]

Bloodstream

Hepatocyte

Inclisiran-GalNAc
Complex

ASGPR

1. Binding & Uptake

LDL-C

LDL Receptor

Binds for clearance

Endosome

Inclisiran

RISC

Active RISC
(Inclisiran-loaded)

PCSK9 mRNA

Translation

Transcription

PCSK9 Protein

Binds to LDLR

LDLR Degradation
(Lysosome)

Promotes Degradation

LDLR Recycling

Recycles to surface

LDL-C Uptake

5. Degradation Reduced,
Recycling Increased

2. RISC Loading

3. mRNA Binding
& Cleavage

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.accessdata.fda.gov/drugsatfda_docs/nda/2022/214012Orig1s000PharmR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11269059/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Cellular mechanism of action for Inclisiran in hepatocytes.

Preclinical Toxicology Program Overview
The nonclinical safety of inclisiran was evaluated through a comprehensive series of studies

designed to characterize its toxicological profile. These assessments were conducted in both

rodent (Sprague-Dawley rats) and non-rodent (non-human primates, NHPs) species, where the

drug was shown to be pharmacologically active.[7] The overall toxicology program included

repeat-dose toxicity, safety pharmacology, genotoxicity, carcinogenicity, and reproductive and

developmental toxicity studies.
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Caption: Overview of the preclinical toxicology assessment workflow for Inclisiran.

Summary of Key Toxicology Studies
Repeat-Dose Toxicity
Long-term repeat-dose studies were conducted to assess the effects of chronic administration

of inclisiran.

Experimental Protocols:
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Rat Study: A 29-week study in Sprague-Dawley rats with subcutaneous (SC) doses

administered once every 4 weeks (Q4W), followed by a 13-week recovery period.[7]

Non-Human Primate (NHP) Study: A 40-week study in NHPs with SC doses administered

Q4W.[7]
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Study Species Duration
Dosing
Regimen

Max Dose
Tested
(mg/kg)

Key
Findings

Repeat-Dose Rat 29 weeks SC, Q4W 250

Non-adverse

toxicities

secondary to

drug

accumulation.

Statistically

significant

decrease in

LDL-C

observed.[7]

Repeat-Dose NHP 40 weeks SC, Q4W 300

Generally

non-adverse

toxicities.

Delayed/supp

ressed IgG

response to

KLH antigen

at ≥30 mg/kg;

fully

reversible.[7]

Combination NHP 13 weeks

SC, Q4W

(Inclisiran) +

Daily Oral

(Atorvastatin)

300

(Inclisiran)

No

unexpected

or

exacerbated

toxicities

observed with

co-

administratio

n.[7]

Key Findings: Toxicities observed with inclisiran were generally considered non-adverse and

were largely attributed to the accumulation of the drug in tissues, a known characteristic of
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GalNAc-conjugated siRNAs.[7][9] The primary tissues for accumulation after subcutaneous

injection were the liver and kidney.[7]

In the 40-week NHP study, a delayed or suppressed immune response (IgG) to a T-cell

dependent antigen (KLH) was noted at doses ≥ 30 mg/kg.[7] However, nearly all animals still

mounted an immune response, and the effect was fully reversible. No corresponding increase

in infection rates was observed in toxicology studies or clinical trials, suggesting limited clinical

relevance.[7]

Safety Pharmacology
Safety pharmacology studies were conducted to evaluate the potential effects of inclisiran on

vital organ systems.

Experimental Protocol:

Studies were conducted in monkeys to assess neurological, respiratory, and cardiovascular

function.[7]

Key Findings: Inclisiran did not have an adverse impact on neurological, respiratory, or

cardiovascular functions in safety pharmacology studies.[7]

Genotoxicity
A standard battery of tests was performed to assess the potential for inclisiran to cause genetic

damage.

Experimental Protocol:

A standard battery of OECD-compliant in vitro and in vivo assays was conducted.[7]

Key Findings: Inclisiran tested negative for genotoxicity in all assays.[7]

Carcinogenicity
The carcinogenic potential of inclisiran was evaluated in two rodent models.

Experimental Protocols:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.accessdata.fda.gov/drugsatfda_docs/nda/2022/214012Orig1s000PharmR.pdf
https://academic.oup.com/toxsci/article/189/2/237/6613944
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2022/214012Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2022/214012Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2022/214012Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2022/214012Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2022/214012Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2022/214012Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2022/214012Orig1s000PharmR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mouse Study: A study in TgRasH2 mice.[7]

Rat Study: A 2-year study in Sprague-Dawley rats with SC doses of 40, 95, or 250 mg/kg

administered once every 28 days.[7][10]

Key Findings: Inclisiran did not promote neoplastic transformations in either TgRasH2 mice or

Sprague-Dawley rats, indicating a lack of carcinogenic potential under the tested conditions.[7]

[10]

Reproductive and Developmental Toxicity
Studies were conducted to assess the potential effects of inclisiran on fertility, embryo-fetal

development, and pre- and postnatal development.

Experimental Protocols:

Embryo-fetal Development: Studies were conducted in both rats and rabbits with daily SC

injections up to 150 mg/kg/day.[7]

Pre- and Postnatal Development: A study was conducted in Sprague-Dawley rats with daily

SC injections from gestation day 6 through lactation day 20 at doses up to 150 mg/kg.[7][10]
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Study Type Species Dosing Period
Max Dose
Tested
(mg/kg/day)

Key Findings

Embryo-fetal

Development
Rat Gestation 150

No evidence of

reproductive or

developmental

risk.[7]

Embryo-fetal

Development
Rabbit Gestation 150

No evidence of

reproductive or

developmental

risk.[7]

Pre- and

Postnatal

Development

Rat

Gestation Day 6

- Lactation Day

20

150

No evidence of

maternal toxicity

or effects on

maternal

performance. No

adverse effects

on offspring

development.[7]

[10]

Key Findings: The reproductive and developmental toxicity assessments in both rats and

rabbits demonstrated no evidence of risk at any dose tested. Inclisiran is considered unlikely to

cross the placental barrier in significant amounts, unlike IgG-based monoclonal antibody

therapeutics.[7]

Conclusion
The preclinical toxicology program for AS-Inclisiran sodium was comprehensive and

demonstrated a favorable safety profile. The observed toxicities were generally non-adverse,

predictable based on the platform technology (GalNAc-siRNA), and primarily related to tissue

accumulation. No significant safety concerns were identified regarding safety pharmacology,

genotoxicity, carcinogenicity, or reproductive and developmental toxicity.[7] These nonclinical
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data provided a strong foundation for the successful clinical development and market approval

of inclisiran.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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